molecular formula C9H11ClO2 B3348558 3-Chloro-2-methoxy-4-methylbenzyl alcohol CAS No. 1784905-62-9

3-Chloro-2-methoxy-4-methylbenzyl alcohol

Cat. No.: B3348558
CAS No.: 1784905-62-9
M. Wt: 186.63 g/mol
InChI Key: PXVNMPGQUVLTBC-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-4-methylbenzyl alcohol, also known by its IUPAC name (3-chloro-2-methoxy-4-methylphenyl)methanol, is an organic compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzene ring, along with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-4-methylbenzyl alcohol can be achieved through various synthetic routes. One common method involves the chlorination of 2-methoxy-4-methylbenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H2).

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: 3-Chloro-2-methoxy-4-methylbenzaldehyde, 3-Chloro-2-methoxy-4-methylbenzoic acid.

    Reduction: 3-Chloro-2-methoxy-4-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methoxy-4-methylbenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-4-methylbenzyl alcohol depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways . The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-methoxy-4-methylbenzyl alcohol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the benzene ring influences its reactivity in various chemical reactions.

Properties

IUPAC Name

(3-chloro-2-methoxy-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVNMPGQUVLTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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